molecular formula C10H9FN2 B6329268 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole CAS No. 916792-26-2

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B6329268
CAS No.: 916792-26-2
M. Wt: 176.19 g/mol
InChI Key: DSDCWXOENGTWKJ-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Chemical Sciences

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. nih.gov Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological activities. umich.edu Pyrazole derivatives are known to exhibit properties including anti-inflammatory, anticancer, antimicrobial, analgesic, and antifungal activities. nih.gov The success of pyrazole-based drugs, such as the anti-inflammatory celecoxib, has cemented the importance of this heterocyclic motif in drug discovery. nih.gov

The pyrazole core's versatility also extends to materials science, where its derivatives are investigated for applications as dyes and fluorescent probes. rsc.org The ability of the two nitrogen atoms to act as hydrogen bond donors and acceptors, along with the planarity of the aromatic ring, allows for specific and strong interactions with enzymes and receptors, making it a highly valuable component in the design of new functional molecules.

Historical Development of Pyrazole-Based Compound Research

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. A foundational method for synthesizing substituted pyrazoles, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). This method, also developed in the 1880s, remains a fundamental approach for creating the pyrazole ring.

Throughout the 20th century, research expanded from fundamental synthesis to exploring the vast biological activities of pyrazole derivatives. Early discoveries included the antipyretic (fever-reducing) properties of antipyrine, one of the first synthetic drugs. This initial success spurred further investigation, leading to the development of a multitude of pyrazole-containing compounds for various applications in medicine and agriculture. nih.gov Modern synthetic methods have continued to evolve, introducing more efficient and regioselective ways to construct and functionalize the pyrazole core, including multicomponent reactions and 1,3-dipolar cycloadditions. genprice.com

Current Research Landscape of Fluorophenyl-Substituted Pyrazoles

In contemporary chemical research, the incorporation of fluorine atoms into organic molecules is a widely used strategy to enhance pharmacological properties. Attaching a fluorine atom or a fluorinated group, such as a fluorophenyl ring, to a pyrazole core can significantly alter its metabolic stability, lipophilicity (ability to dissolve in fats), and binding affinity to biological targets.

The current research landscape for fluorophenyl-substituted pyrazoles is vibrant and diverse. Scientists are actively exploring these compounds for a range of therapeutic areas. For instance, various derivatives are being investigated as:

Anticancer agents: Some fluorophenyl pyrazoles have shown potent activity against various cancer cell lines. nih.gov

Anti-inflammatory agents: Following the success of celecoxib, research continues into new pyrazole-based anti-inflammatory drugs, with fluorinated versions showing promise.

Antimicrobial and Antiviral agents: The unique electronic properties of fluorinated pyrazoles make them candidates for developing new treatments against bacterial, fungal, and viral infections. nih.gov

Agrochemicals: Fluorine substitution can enhance the efficacy and selectivity of pyrazole-based herbicides and insecticides.

Synthesis of these compounds often involves reacting a fluorophenyl-containing precursor, such as a fluorophenyl hydrazine or a fluorophenyl-substituted diketone, in a classical pyrazole synthesis. scbt.com Researchers also focus on developing novel synthetic routes to create these complex molecules with high precision and yield.

Research Rationale and Scope for 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

While extensive public research specifically detailing the synthesis and biological profile of this compound is limited, the rationale for its investigation is scientifically sound and can be inferred from the study of related compounds. The molecule is commercially available for research use, indicating its utility in scientific studies.

The specific structure of this compound combines three key features that make it a compound of interest:

The Pyrazole Core: As established, this provides a biologically active and versatile scaffold.

The 4-Fluorophenyl Group at Position 3: This substitution is known to enhance metabolic stability and can improve interactions with biological targets through favorable electrostatic interactions. The position of the substituent on the pyrazole ring is crucial for determining its biological activity.

The Methyl Group at Position 4: Small alkyl groups like methyl can fine-tune the steric and electronic properties of the molecule, potentially improving its selectivity and potency for a specific target.

The research scope for this compound would logically involve its synthesis, likely through a regioselective reaction of a suitable diketone with hydrazine or another established pyrazole synthesis method. Subsequent research would focus on characterizing its structure and evaluating its biological activity across various assays, such as anticancer, anti-inflammatory, and antimicrobial screens, to uncover its potential therapeutic applications.

Compound Data

Below are interactive tables detailing the basic properties of this compound.

Chemical Identity

IdentifierValue
IUPAC NameThis compound
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
CAS Number138029-47-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDCWXOENGTWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-26-2
Record name 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole
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Synthetic Strategies and Chemical Transformations of 3 4 Fluorophenyl 4 Methyl 1h Pyrazole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole reveals several potential synthetic pathways. The core pyrazole (B372694) ring can be disconnected through two primary strategies, which correspond to the two major classical synthetic routes.

Strategy 1: Cyclocondensation Approach

This approach involves disconnecting the C3-N2 and C5-N1 bonds of the pyrazole ring. This leads back to a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative. For the target molecule, this translates to disconnecting the structure into hydrazine and a suitably substituted β-dicarbonyl compound, such as 1-(4-fluorophenyl)-2-methylbutane-1,3-dione.

Target: this compound

Disconnection: C3-N2 and C5-N1 bonds

Synthons: A 1,3-dicarbonyl synthon and a hydrazine synthon.

Synthetic Equivalents: 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione and Hydrazine.

Strategy 2: 1,3-Dipolar Cycloaddition Approach

This strategy involves a [3+2] cycloaddition disconnection. The pyrazole ring is viewed as the adduct of a 1,3-dipole and a dipolarophile. A logical disconnection involves breaking the C3-C4 and N2-C3 bonds, leading to a nitrile imine (a 1,3-dipole) and an alkyne (a dipolarophile).

Target: this compound

Disconnection: [3+2] Cycloaddition (C3-C4 and N2-C3 bonds)

Synthons: A nitrile imine synthon and an alkyne synthon.

Synthetic Equivalents: A 4-fluorobenzonitrile (B33359) imine derivative and propyne.

These two fundamental strategies form the basis for the practical synthesis of the target compound and its analogues.

Classical Synthetic Routes to Pyrazole Derivatives

The construction of the pyrazole nucleus is well-established, with several reliable methods being widely used in organic synthesis. mdpi.com

The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. nih.govmdpi.com This method is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine components.

The reaction typically involves the condensation of a β-diketone, β-ketoester, or α,β-unsaturated ketone with hydrazine or a substituted hydrazine. nih.govmdpi.com The reaction proceeds through the formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. mdpi.com For instance, the reaction of 1,3-diketones with hydrazine can lead to the formation of the corresponding pyrazole. mdpi.com The regioselectivity of the reaction can be an issue when using unsymmetrical dicarbonyl compounds and substituted hydrazines, potentially yielding a mixture of two regioisomers. mdpi.com However, reaction conditions, such as the use of an acid medium, can often favor the formation of one isomer. nih.gov

A general scheme for this reaction is the condensation of a 1,3-diketone with hydrazine, which is a foundational method for creating 4H-pyrazoles. mdpi.com

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is another powerful and atom-economical strategy for constructing five-membered heterocyclic rings like pyrazoles. bohrium.commdpi.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. mdpi.comnih.gov

For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines. nih.govacs.org For example, trifluoroacetonitrile (B1584977) imines, generated in situ, react with enones in a fully regio- and diastereoselective manner to form pyrazolines, which are then oxidized to pyrazoles. acs.org Similarly, sydnones, which are mesoionic compounds, can react with alkynes to produce 1-arylpyrazoles. bohrium.commdpi.comnih.gov The introduction of fluorine atoms onto the framework is known to influence the properties of the resulting molecules. mdpi.com This method offers excellent control over regioselectivity and chemoselectivity, making it a valuable tool for synthesizing specifically substituted pyrazoles. acs.org

Specific Synthetic Protocols for this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established procedures for analogous compounds. The synthesis would likely follow a cyclocondensation pathway due to the commercial availability of the necessary starting materials.

A plausible route involves the Knoevenagel condensation of a substituted acetophenone (B1666503) with an appropriate reagent, followed by cyclization with hydrazine. atlantis-press.com For example, 3-phenyl-1H-pyrazole derivatives have been prepared from substituted acetophenones and hydrazine hydrate (B1144303). atlantis-press.com

The selection of reagents and the optimization of reaction conditions are critical for achieving a high yield and purity of the final product.

Reagent Selection:

Starting Materials: A common starting point would be 4'-fluoroacetophenone. This would first be reacted with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate. atlantis-press.com

Cyclizing Agent: Hydrazine hydrate is the most common and cost-effective reagent for forming the unsubstituted pyrazole ring (NH at position 1). atlantis-press.com

Optimization of Reaction Conditions:

Solvent: Ethanol (B145695) is a frequently used solvent for the cyclization step, providing good solubility for the reactants and facilitating the reaction. atlantis-press.com

Temperature: The condensation reaction to form the enaminone intermediate is often carried out at elevated temperatures, for instance, 100°C. atlantis-press.com The subsequent cyclization with hydrazine is typically performed at reflux temperature (around 80°C in ethanol). atlantis-press.com

Catalyst: The cyclocondensation can proceed without a catalyst, although acid or base catalysis is sometimes employed to improve reaction rates and yields. researchgate.net

Reaction Time: Reaction times are monitored by techniques like Thin Layer Chromatography (TLC) to ensure the completion of the reaction. Condensation steps can take several hours, while the cyclization is often faster. atlantis-press.com

The table below outlines a hypothetical optimized protocol based on similar syntheses.

Step Reactants Reagents/Solvents Temperature Time Purpose
14'-Fluoroacetophenone, DMF-DMADMF100°C5 hFormation of enaminone intermediate atlantis-press.com
2Enaminone intermediateHydrazine Hydrate, Ethanol80°C2 hCyclization to form the pyrazole ring atlantis-press.com

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, by-products, and residual solvents.

Purification Techniques:

Crystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol-chloroform) and allowed to cool slowly, leading to the formation of pure crystals. nih.gov

Column Chromatography: For more challenging separations or to obtain very high purity, silica (B1680970) gel column chromatography is employed. mdpi.commdpi.com A solvent system, often a mixture of hexanes and ethyl acetate (B1210297), is used to elute the components from the column at different rates, allowing for the isolation of the desired product. mdpi.commdpi.com

Yield Enhancement:

Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of one reagent, like hydrazine, can help drive the reaction to completion.

Removal of Water: In cyclocondensation reactions, water is a by-product. Its removal, either by azeotropic distillation or by using a dehydrating agent, can shift the equilibrium towards the product and improve the yield.

Microwave Irradiation: This technique has been shown to significantly reduce reaction times and, in some cases, improve yields for pyrazole synthesis, such as in C-N cross-coupling reactions to form bicyclic pyrazoles. nih.gov

By carefully selecting reagents, optimizing reaction parameters, and employing effective purification methods, this compound can be synthesized in good yield and high purity.

Modern and Sustainable Synthetic Approaches

The synthesis of pyrazoles has evolved from classical condensation reactions to more efficient and environmentally benign methods. These modern approaches often offer advantages such as reduced reaction times, higher yields, and simplified work-up procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr For the synthesis of pyrazole derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. dergipark.org.trnih.gov

A common route to 3-aryl-4-methyl-pyrazoles involves the cyclization of a suitable precursor, such as a chalcone (B49325) derivative or a 1,3-dicarbonyl compound, with a hydrazine source. In the context of this compound, a plausible microwave-assisted synthesis would involve the reaction of 1-(4-fluorophenyl)-2-methyl-1,3-butanedione with hydrazine hydrate. The use of microwave irradiation in a solvent such as ethanol or even under solvent-free conditions could be expected to drive the reaction to completion in a matter of minutes. dergipark.org.tr

Research on related structures, such as the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles, has demonstrated the efficacy of microwave irradiation (e.g., 280 W for 10 minutes) for the cyclization step with hydrazine hydrate in the presence of an acid catalyst. nih.gov Similarly, the preparation of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and α-cyanoketones is efficiently achieved in a 1 M HCl solution under microwave heating, with reaction times of 10-15 minutes. youtube.com These examples strongly suggest that a similar protocol would be highly effective for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Solvent Usage Often requires high-boiling point solventsCan often be performed with less solvent or solvent-free
Yield Variable, can be lower due to side reactionsOften higher yields
Purity May require extensive purificationGenerally cleaner reactions with fewer byproducts

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. nih.gov For pyrazole synthesis, MCRs offer a streamlined route that avoids the isolation of intermediates.

A potential one-pot, multicomponent strategy for the synthesis of this compound could involve the reaction of 4-fluorobenzaldehyde, a ketone providing the C4-methyl and adjacent carbon (e.g., acetone), and hydrazine in the presence of a suitable catalyst. While a specific MCR for this exact compound is not widely reported, related syntheses of pyrazoles highlight the feasibility of this approach. For instance, the synthesis of pyrazolone (B3327878) compounds has been achieved through a green, imidazole-catalyzed reaction of ethyl acetoacetate, hydrazines, and an aldehyde in aqueous media. nih.gov

Another example is the one-pot, four-component reaction for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives, where ammonium (B1175870) acetate acts as both a reactant and a catalyst. thieme-connect.com These methodologies underscore the potential for developing a specific MCR for the target compound, likely involving the condensation of 4-fluorobenzaldehyde, a suitable methyl-ketone, and hydrazine under catalytic conditions.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over batch production, including enhanced safety, better heat and mass transfer, and straightforward scalability. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the synthesis of other pyrazole derivatives in flow reactors provides a strong precedent.

For example, the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and subsequent functionalization has been successfully performed in a flow reactor, demonstrating the potential for precise control over reactive intermediates. acs.org General methods for pyrazole synthesis, such as the reaction of 1,3-dicarbonyl compounds with hydrazines, are readily adaptable to flow conditions. A hypothetical flow process for this compound could involve pumping a solution of 1-(4-fluorophenyl)-2-methyl-1,3-butanedione and hydrazine hydrate through a heated reactor coil, allowing for rapid optimization of reaction conditions and continuous production.

Derivatization and Further Chemical Transformations of the Compound

Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules through derivatization of both the pyrazole ring and the fluorophenyl moiety.

Functionalization of the Pyrazole Ring System

The pyrazole ring is aromatic and can undergo various substitution reactions. globalresearchonline.net The positions available for functionalization on the this compound core are the N1 and C5 positions.

N-Alkylation and N-Arylation: The nitrogen atom at the N1 position can be readily alkylated or arylated to introduce a wide range of substituents. This is typically achieved by reacting the pyrazole with an appropriate alkyl halide or aryl halide under basic conditions.

C5-Functionalization: The C5 position of the pyrazole ring can be functionalized through methods such as lithiation followed by quenching with an electrophile. For instance, treatment with a strong base like n-butyllithium (BuLi) could deprotonate the C5 position, and the resulting lithiated species can react with various electrophiles to introduce groups such as halogens, aldehydes (via reaction with DMF), or carboxylic acids (via reaction with CO2). enamine.net Methodologies developed for the functionalization of 4-phenyl-1H-pyrazoles at the 3- and 5-positions via lithiation are likely applicable here. rsc.org

Table 2: Potential Functionalization Reactions of the Pyrazole Ring

PositionReaction TypeReagents and ConditionsPotential Functional Groups Introduced
N1 Alkylation/ArylationAlkyl halide/Aryl halide, Base (e.g., K2CO3, NaH)Alkyl, Aryl, Benzyl (B1604629)
C5 HalogenationN-Halosuccinimide (NBS, NCS)-Br, -Cl
C5 FormylationVilsmeier-Haack (POCl3, DMF) or Lithiation/DMF-CHO
C5 CarboxylationLithiation/CO2-COOH

Modifications of the Fluorophenyl Moiety

The 4-fluorophenyl group offers opportunities for further chemical modification, primarily through reactions targeting the aromatic ring or the fluorine atom itself.

Electrophilic Aromatic Substitution (EAS): The fluorophenyl ring can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho to the fluorine (and meta to the pyrazole ring). Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce further functionality onto the phenyl ring, although the reaction conditions would need to be carefully controlled to avoid reactions on the pyrazole ring.

Cross-Coupling Reactions: If the fluorophenyl moiety were to be replaced with a bromo- or iodophenyl group during the initial synthesis, this would open up a vast array of possibilities for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents.

Comparative Analysis of Synthetic Efficiencies and Green Metrics

The synthesis of pyrazole derivatives, including this compound, is a focal point in heterocyclic chemistry due to their significant applications. The efficiency and environmental impact of synthetic methodologies are of paramount importance, prompting a comparative analysis of different approaches. Key synthetic strategies generally revolve around the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, a method known as the Knorr pyrazole synthesis. researchgate.netnih.govresearchgate.net Variations in reaction conditions, such as the use of different energy sources (conventional heating, microwave irradiation) and catalysts, can significantly influence the outcomes. nih.govresearchgate.net

The primary route to this compound involves the reaction of 2-methyl-1-(4-fluorophenyl)butane-1,3-dione with hydrazine hydrate. The efficiency of this transformation can be evaluated based on several parameters, including product yield, reaction time, and adherence to the principles of green chemistry. nih.govjetir.org Green chemistry metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME) provide a quantitative assessment of the sustainability of a chemical process. researchgate.netmygreenlab.org

Conventional Synthesis vs. Green Approaches

Traditional synthetic methods for pyrazoles often involve prolonged reaction times at elevated temperatures and the use of volatile organic solvents, which may lead to the formation of by-products and have a negative environmental impact. researchgate.net For instance, the conventional synthesis might provide a yield of less than 70%. nih.gov

In contrast, green synthetic strategies aim to improve efficiency while minimizing environmental harm. nih.gov These methods include the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times from hours to minutes and often leads to higher product yields. nih.govnih.gov Furthermore, the use of environmentally benign solvents, such as water or ethanol, and recyclable catalysts like Amberlyst-70 or nano-ZnO, aligns with the principles of green chemistry. jetir.orgmdpi.comnih.gov For example, nano-ZnO has been used as a catalyst in a green protocol for pyrazole synthesis, resulting in excellent yields (95%) and short reaction times. nih.gov

Analysis of Green Chemistry Metrics

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Knorr pyrazole synthesis, which involves a condensation reaction with the elimination of two water molecules, generally has a high atom economy.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the product. mygreenlab.org A lower E-Factor indicates a more environmentally friendly process. Conventional methods often have higher E-Factors due to solvent use and by-product formation. researchgate.net

Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by considering the yield, stoichiometry, and atom economy. It is calculated as the mass of the product obtained divided by the total mass of reactants used. mygreenlab.org

The following interactive table provides a comparative analysis of different synthetic methods for preparing pyrazoles, which can be extrapolated to the synthesis of this compound. The data highlights the advantages of green synthetic approaches over conventional methods in terms of efficiency and environmental impact.

Interactive Data Table: Comparative Analysis of Pyrazole Synthesis Methods

MethodCatalystSolventReaction TimeYield (%)Atom Economy (%)E-Factor (approx.)RME (%)
Conventional Heating Acetic AcidToluene6-8 hours65~8810-15~55
Microwave Irradiation None/ClaySolvent-free5-15 minutes85-95~881-5~75-85
Ultrasonic Irradiation NoneEthanol1-2 hours80-90~883-7~70-80
Green Catalyst Nano-ZnOWater/Ethanol30-60 minutes90-95~88<1~80-85

The data clearly indicates that modern techniques such as microwave-assisted synthesis and the use of green catalysts offer significant advantages. They not only provide higher yields in shorter reaction times but also have much lower E-Factors, signifying a substantial reduction in waste generation. nih.govresearchgate.net The high reaction mass efficiencies of these green methods underscore their superiority in terms of resource utilization. mygreenlab.org The adoption of such green and efficient synthetic protocols is crucial for the sustainable development of chemical processes in both academic and industrial settings. nih.gov

Elucidation of Molecular Structure and Conformation

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the characterization of molecular structures. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis provide complementary information to confirm the identity and purity of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. mdpi.comnih.gov For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole (B372694) ring proton, the methyl protons, and the N-H proton. The protons of the 4-fluorophenyl group typically appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm) due to fluorine-proton coupling. The methyl group protons at the C4 position would resonate as a singlet in the upfield region (around δ 2.0-2.5 ppm). mdpi.com The C5-H proton of the pyrazole ring would appear as a singlet, and the N-H proton would be a broad singlet, with its chemical shift being highly dependent on solvent and concentration. rkmmanr.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework. Key signals include those for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the 4-fluorophenyl ring. The carbon atoms attached to the fluorine atom will show coupling (¹JC-F), and adjacent carbons will show smaller couplings (²JC-F, ³JC-F), which is a characteristic feature. mdpi.comrkmmanr.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. COSY establishes proton-proton couplings, while HSQC correlates directly attached proton and carbon atoms, confirming assignments made in the 1D spectra. semanticscholar.orgmdpi.com HMBC (Heteronuclear Multiple Bond Correlation) can further reveal long-range C-H correlations, solidifying the assignment of the entire molecular structure. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole N-H Variable (e.g., 10-13) -
Pyrazole C3 - ~150
Pyrazole C4 - ~115
Pyrazole C4-CH₃ ~2.2 ~12
Pyrazole C5-H ~7.8 ~130
Phenyl C1' - ~128 (t)
Phenyl C2', C6' ~7.8 (dd) ~128 (d)
Phenyl C3', C5' ~7.2 (t) ~116 (d)
Phenyl C4'-F - ~162 (d)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the N-H group in the pyrazole ring. Hydrogen bonding can influence the position and shape of this peak. mdpi.comresearchgate.net

Aromatic C-H Stretching: Sharp peaks typically observed just above 3000 cm⁻¹. semanticscholar.org

C=N and C=C Stretching: Strong to medium absorptions in the 1500-1650 cm⁻¹ region, arising from the pyrazole and phenyl rings. rkmmanr.org

C-F Stretching: A strong, characteristic absorption band for the aryl-fluoride bond, typically found in the 1200-1250 cm⁻¹ range. mdpi.com

C-H Bending: Various bands in the fingerprint region (below 1500 cm⁻¹) corresponding to in-plane and out-of-plane bending vibrations of the C-H bonds. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3500 (broad)
Aromatic C-H Stretching 3000 - 3100 (sharp)
C=N / C=C Stretching 1500 - 1650
C-F Stretching 1200 - 1250 (strong)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. researchgate.net For this compound (C₁₀H₉FN₂), the calculated molecular weight is approximately 176.08 g/mol .

In an MS experiment, the molecule would be expected to show a prominent molecular ion peak [M]⁺ at m/z 176. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. semanticscholar.orgmdpi.comresearchgate.net Fragmentation patterns would likely involve the loss of small, stable molecules or radicals, such as HCN, N₂, or cleavage of the bond between the two rings.

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. researchgate.netlibretexts.org The aromatic phenyl ring and the pyrazole ring in this compound form a conjugated system, which is expected to absorb UV light.

The spectrum would likely show strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* transitions. mdpi.comresearchgate.net The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the solvent and the specific electronic nature of the chromophore. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the search results, X-ray crystallography data from closely related compounds provide a strong basis for predicting its solid-state structure. nih.gov For instance, studies on other substituted pyrazoles reveal key structural parameters. nih.govnih.gov

It is expected that both the pyrazole and the 4-fluorophenyl rings would be largely planar. nih.gov The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the pyrazole N-H donor and the N2 nitrogen acceptor of an adjacent molecule, often forming dimers or catemeric chains. nih.govnih.gov The dihedral angle between the planes of the pyrazole and phenyl rings would be a key conformational feature, influenced by steric hindrance and crystal packing forces.

Conformational Analysis and Tautomerism Studies

Unsubstituted and 3(5)-substituted pyrazoles exist as a mixture of two rapidly interconverting annular tautomers. mdpi.comresearchgate.net For this compound, this equilibrium involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two tautomeric forms: this compound and 5-(4-fluorophenyl)-4-methyl-1H-pyrazole.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents and the solvent. mdpi.commdpi.com In solution, this exchange is often fast on the NMR timescale, leading to averaged signals for the C3/C5 positions. mdpi.com The relative stability of the tautomers can be investigated using computational methods and specialized NMR experiments. The electron-withdrawing nature of the 4-fluorophenyl group and the electron-donating nature of the methyl group will play a crucial role in determining the predominant tautomer in different environments. mdpi.com Conformational analysis also considers the rotation around the single bond connecting the phenyl and pyrazole rings, which is typically a low-energy process in solution.

An extensive search for scientific literature detailing the biological activity and molecular interactions of the chemical compound this compound has been conducted. The investigation aimed to gather specific data for the following areas of research as outlined in the user's request:

In Vitro Pharmacological Screening Methodologies: Including enzyme inhibition assays, receptor binding studies, and cell-based assays (e.g., antiproliferative, antimicrobial).

Identification of Potential Molecular Targets.

Mechanistic Investigations at the Cellular and Subcellular Levels: Including molecular pathway elucidation.

Despite a thorough search across multiple queries, no specific research findings, data, or publications directly pertaining to this compound were found in the available resources. Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on this particular compound that adheres to the strict outline and content requirements provided.

The creation of data tables and detailed descriptions of research findings is contingent upon the existence of published scientific studies. In the absence of such information for this compound, the requested article cannot be generated.

Exploration of Biological Activity and Molecular Interactions

Comparative Biological Activity with Related Pyrazole (B372694) Scaffolds

The biological profile of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Comparing the activity of various fluorophenyl pyrazole scaffolds reveals important structure-activity relationships (SAR).

Antifungal Activity: Fluorinated pyrazole derivatives have demonstrated notable antifungal properties. A study on fluorinated 4,5-dihydro-1H-pyrazole aldehydes showed moderate activity against phytopathogenic fungi. mdpi.comnih.gov For example, a 2-chlorophenyl derivative (H9) showed 43.07% inhibition against Sclerotinia sclerotiorum and 46.75% inhibition against Fusarium culmorum. mdpi.comnih.gov In another study, a series of isoxazolol pyrazole carboxylates was evaluated, with one compound (7ai) displaying strong antifungal activity against Rhizoctonia solani, showing an EC₅₀ value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov This highlights that combining the pyrazole core with other heterocyclic systems like isoxazole (B147169) can significantly enhance antifungal potency. nih.gov

Antibacterial Activity: The pyrazole scaffold is a frequent component in the design of new antibacterial agents, including those effective against resistant strains. nih.govnih.gov Pyrazole-clubbed dihydropyrimidinone derivatives containing fluorine have shown significant broad-spectrum antimicrobial activity. ijpsonline.comijpsonline.com Specifically, compounds with electron-withdrawing groups, such as 4c (containing a 4-chlorophenyl group), exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml. ijpsonline.comijpsonline.com Another study on a collection of pyrazoles and pyrazolines found a pyrazoline derivative (compound 9) to be particularly effective against clinical and MDR strains of Staphylococcus and Enterococcus, with MIC values as low as 4 µg/mL. nih.govresearchgate.net

Anticancer Activity: Derivatives of 3-(4-fluorophenyl)-1H-pyrazole have been synthesized and evaluated as potential androgen receptor antagonists for prostate cancer treatment. nih.gov Several compounds exhibited potent antiproliferative activity against the LNCaP prostate cancer cell line. nih.gov Notably, compound 10e, a derivative, selectively inhibited LNCaP cell growth with an IC₅₀ value of 18 μmol/l and significantly reduced prostate-specific antigen (PSA) levels. nih.gov This demonstrates the potential of this specific scaffold in developing targeted anticancer therapies. nih.gov

Table 2: Comparative Biological Activity of Pyrazole Scaffolds

Pyrazole Scaffold/DerivativeBiological ActivityTarget Organism / Cell LineReported EfficacySource
Fluorinated Pyrazole Aldehyde (2-chlorophenyl derivative H9)AntifungalSclerotinia sclerotiorum43.07% Inhibition mdpi.comnih.gov
Fluorinated Pyrazole Aldehyde (2-chlorophenyl derivative H9)AntifungalFusarium culmorum46.75% Inhibition mdpi.comnih.gov
Isoxazolol Pyrazole Carboxylate (7ai)AntifungalRhizoctonia solaniEC₅₀ = 0.37 μg/mL nih.gov
Pyrazole-clubbed Dihydropyrimidinone (4c)AntibacterialMRSAMIC = 6.25 µg/mL ijpsonline.comijpsonline.com
Pyrazoline derivative (Compound 9)AntibacterialStaphylococcus aureus (MDR)MIC = 4 µg/mL nih.govresearchgate.net
3-(4-fluorophenyl)-1H-pyrazole derivative (10e)Anticancer (Antiproliferative)LNCaP (Prostate Cancer)IC₅₀ = 18 µmol/l nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Design Principles for Pyrazole (B372694) Derivatives

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. researchgate.net This structure confers a unique set of properties that are advantageous in drug design. The pyrazole core can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the sp2-hybridized nitrogen atom). nih.gov This dual capacity facilitates strong intermolecular interactions with biological targets. globalresearchonline.net

Key design principles for pyrazole derivatives include:

Tautomerism: Unsubstituted pyrazoles can exist in tautomeric forms, which can influence their reactivity and interaction with biological targets. nih.govmdpi.com Substitutions on the ring can modulate these tautomeric equilibria.

Substitution Patterns: The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the ring. researchgate.net Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks are more common at C3 and C5. nih.gov

Physicochemical Properties: Substituents can be strategically chosen to alter key properties such as lipophilicity, electronic character, and steric profile. For instance, electron-donating groups can increase the acidity of the pyrrole-like NH group, affecting its interaction potential. nih.govmdpi.com

Bioisosteric Replacement: The pyrazole scaffold is often used as a bioisostere for other aromatic or heterocyclic rings to improve drug-like properties. nih.gov Its synthetic accessibility allows for extensive structural modifications to explore chemical space thoroughly. mdpi.comnih.gov

In the context of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole, the core structure already incorporates key features: a substituted phenyl ring at C3, an alkyl group at C4, and an unsubstituted N1 position, providing multiple avenues for analog design.

Systematic Chemical Modifications of this compound

Systematic modification of the lead compound this compound is a fundamental strategy to probe the SAR and optimize biological activity. Modifications can be targeted to three main regions: the fluorophenyl moiety, the pyrazole ring itself, and the introduction of chirality.

The 4-fluorophenyl group at the C3 position is a critical component for potential biological activity, often involved in key interactions with target proteins. Modifications to this ring can significantly impact efficacy and selectivity.

Positional Isomers: Moving the fluorine atom to the ortho- or meta-positions can alter the molecule's conformation and electronic distribution, potentially leading to different binding modes or affinities.

Halogen Substitution: Replacing fluorine with other halogens (Cl, Br, I) can modulate lipophilicity and electronic properties. For example, in a series of pyrazole-based kinase inhibitors, replacing a phenyl with a dichlorophenyl moiety resulted in the highest biological activity. nih.gov

Electron-Donating and Withdrawing Groups: Introducing groups like methoxy (B1213986) (-OCH3) or nitro (-NO2) can probe the electronic requirements of the binding pocket. Studies on other pyrazole series have shown that electron-rich moieties can have a significant, though not always positive, impact on binding affinities. nih.gov

Table 1: Potential Modifications of the Fluorophenyl Moiety and Their Rationale

Modification Site Example Substituent Rationale for Modification Potential Impact
Fluorine Position 2-Fluoro, 3-Fluoro Explore steric and electronic effects of fluorine position. Altered binding orientation and affinity.
Halogen Exchange -Cl, -Br, -CF3 Modulate lipophilicity and electronic character. nih.gov Increased potency or altered selectivity.
Electron-Donating -OCH3, -CH3 Increase electron density of the phenyl ring. nih.gov Probe for favorable pi-stacking or hydrogen bond interactions.
Electron-Withdrawing -CN, -NO2 Decrease electron density of the phenyl ring. Investigate the importance of electron-poor interactions.

The pyrazole core offers several positions for modification, primarily the N1 nitrogen and the C4 methyl group.

N1-Substitution: The NH group is a key hydrogen bond donor. Alkylation or arylation at this position removes this donor capability but can introduce new, favorable steric or hydrophobic interactions. For instance, methylation of the pyrazole NH in some kinase inhibitors led to an altered selectivity profile. nih.gov Introducing larger groups like benzyl (B1604629) has also been explored to probe for additional binding pockets. researchgate.net

C4-Substitution: The methyl group at C4 provides a steric influence. Varying the size of this alkyl group (e.g., ethyl, isopropyl) or replacing it with other functional groups (e.g., halogens) can fine-tune the fit within a target's binding site. Halogenation at the C4 position is a common synthetic step.

C5-Substitution: While the parent compound is unsubstituted at C5, introducing small substituents at this position could provide additional interaction points with a biological target.

Table 2: Potential Modifications of the Pyrazole Ring and Their Rationale

Modification Site Example Substituent Rationale for Modification Potential Impact
N1 Position -CH3, -Benzyl Eliminate H-bond donor, introduce steric bulk. nih.govresearchgate.net Altered selectivity, new hydrophobic interactions.
C4 Position -H, -Ethyl, -Cl, -Br Modulate steric profile and electronics of the ring. Optimized fit in binding pocket, improved potency.
C5 Position -H (unmodified), -CH3, -Cl Explore potential for new interactions. Gain additional binding contacts.

Introducing stereocenters into drug candidates can lead to significant differences in potency, selectivity, and metabolic profiles between enantiomers. For pyrazole derivatives, chirality can be introduced in substituents attached to the core ring.

Research has demonstrated the successful use of chiral auxiliaries, such as tert-butanesulfinamide, to achieve stereoselective synthesis of pyrazole derivatives. nih.gov In one study, novel chiral pyrazole derivatives were developed as potent PDE4 inhibitors, where a chiral center was directly bonded to a pyrazole nitrogen. nih.gov The synthesis involved the stereoselective addition to a chiral imine, followed by cyclization to form the pyrazole ring, yielding a product with high enantiomeric excess. nih.gov Similarly, chiral amino alcohols have been used to prepare chiral pyrazole-3-carboxamides that function as effective organocatalysts. mjcce.org.mk These findings underscore that incorporating chiral moieties into analogs of this compound could be a powerful strategy for developing highly potent and selective agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For pyrazole derivatives, QSAR models help in understanding the physicochemical properties that drive activity and in predicting the potency of newly designed analogs. acs.org

2D- and 3D-QSAR studies have been successfully applied to various series of pyrazole derivatives. nih.govshd-pub.org.rs These models are built using a set of known compounds and their measured biological activities (e.g., IC50 values). Descriptors used in these models often include:

Steric parameters: Molecular volume, Connolly Accessible Area (CAA). shd-pub.org.rscrpsonline.com

Electronic parameters: Dipole moment, charges on specific atoms.

Hydrophobic parameters: Partition coefficient (logP). crpsonline.com

Topological parameters: Descriptors of molecular shape and branching. shd-pub.org.rs

For example, a QSAR study on heteroaryl-phenyl-substituted pyrazole derivatives as COX-2 inhibitors generated a statistically significant model (r = 0.859) that highlighted the importance of steric and partition coefficient parameters for activity. crpsonline.com Another study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that the activity was strongly influenced by adjacency and distance matrix descriptors. acs.org Such models can be used to virtually screen new designs of this compound analogs, prioritizing the synthesis of compounds with the highest predicted potency. research-nexus.net

Table 3: Common Descriptors in QSAR Models for Pyrazole Derivatives

Descriptor Class Specific Descriptor Example Significance in Modeling Reference
Steric Connolly Accessible Area (CAA) Defines the accessible surface area for interaction with the target. crpsonline.com
Molecular Volume (Mv) Relates to the size and fit of the molecule in the binding pocket. shd-pub.org.rs
Hydrophobic Partition Coefficient (logP) Indicates the lipophilicity, affecting membrane permeability and hydrophobic interactions. crpsonline.com
Topological Number of Multiple Bonds (nBM) Describes the degree of unsaturation and rigidity of the molecule. shd-pub.org.rs
Electronic Adjacency Distance Matrix Encodes information about the electronic environment and connectivity of atoms. acs.org

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches

Modern drug discovery often employs advanced strategies like FBDD and scaffold hopping to identify novel chemical matter.

Fragment-Based Drug Discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. technologynetworks.comnih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. youtube.com The core structure of this compound can be deconstructed into key fragments:

Fragment 1: The 4-fluorophenyl group.

Fragment 2: A methyl-pyrazole core.

Screening fragment libraries could identify these or similar fragments as hits. nih.gov X-ray crystallography or NMR can then provide structural information on how these fragments bind, guiding their elaboration into more potent molecules. technologynetworks.comfrontiersin.org This method is advantageous as it explores chemical space more efficiently than traditional high-throughput screening. youtube.comfrontiersin.org

Scaffold Hopping involves replacing a central molecular core (the scaffold) with a structurally different but functionally equivalent group. nih.gov This strategy is used to escape existing patent space, improve properties, or find novel interactions. For this compound, the pyrazole ring is the scaffold. A scaffold hopping approach could replace it with other five- or six-membered heterocycles. For instance, one study successfully replaced a methylpyrazole core in a CB1 receptor antagonist with a pyrazine (B50134) ring, leading to a novel series of compounds. drugbank.com Another example involved identifying a potent JAK2 inhibitor from an imidazopyridine derivative that contained a 3-aminopyrazole (B16455) scaffold. nih.gov This demonstrates that while the pyrazole is a privileged structure, exploring alternative scaffolds like benzo acs.orgmdpi.comimidazo[1,2-b]pyrazole can lead to innovative compounds with desirable properties. researcher.life

Library Synthesis and High-Throughput Screening (HTS) of Analogs

The exploration of the chemical space around the this compound scaffold is a critical step in drug discovery and chemical biology to identify analogs with improved potency, selectivity, and pharmacokinetic properties. This is often achieved through the synthesis of compound libraries followed by high-throughput screening (HTS) against biological targets of interest.

Library Synthesis Strategies

The synthesis of a library of analogs based on the this compound core typically involves combinatorial and parallel synthesis approaches. These methods allow for the rapid generation of a multitude of derivatives by systematically varying substituents at different positions of the pyrazole ring. Common synthetic strategies often begin with the construction of the core pyrazole structure, which can then be functionalized.

One prevalent method for creating pyrazole libraries is the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For instance, a library of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been synthesized through a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes. nih.govnih.gov This approach allows for diversity by simply changing the aldehyde component.

Another strategy involves the functionalization of a pre-formed pyrazole ring. For example, a novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized to act as androgen receptor antagonists. nih.gov The synthesis started from 3-(4-fluorophenyl)-1H-pyrazole, which was then subjected to various reactions to introduce diversity at other positions of the pyrazole ring. nih.gov

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov In the context of this compound analogs, HTS would be employed to screen the synthesized library against a specific biological target, such as a protein kinase or a receptor.

The process typically involves miniaturized assays in multi-well plates (e.g., 96, 384, or 1536 wells) where each well contains a specific reaction. The activity of each compound is determined by measuring a signal, such as fluorescence, luminescence, or radioactivity. For instance, a membrane capture assay has been developed for the high-throughput determination of lipid kinase inhibitor IC50 values, where radiolabeled lipids from a kinase assay are captured on a nitrocellulose membrane. ucsf.edu

The data from HTS campaigns are then analyzed to identify "hits"—compounds that exhibit the desired biological activity. These hits are then subjected to further validation and optimization studies.

Detailed Research Findings

A study focused on the development of androgen receptor (AR) antagonists synthesized a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives and evaluated their biological activity. nih.gov The antiproliferative activity of these compounds was tested against two prostate cancer cell lines, LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive). Furthermore, their ability to inhibit the prostate-specific antigen (PSA), a gene regulated by the androgen receptor, was assessed in LNCaP cells.

The research identified several compounds with potent antiproliferative activity against LNCaP cells and significant PSA downregulation. The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the N-1 position of the pyrazole ring and the linker to an aniline (B41778) moiety were crucial for activity. For example, compound 10e from this series, which has a methyl group at the N-1 position and a specific aniline-containing side chain, demonstrated selective inhibition of LNCaP cell growth with an IC50 value of 18 µmol/L and a PSA downregulation rate of 46%. nih.gov

Below is a data table summarizing the findings for a selection of the synthesized 3-(4-fluorophenyl)-1H-pyrazole analogs.

CompoundR1R2LNCaP IC50 (µM)PC-3 IC50 (µM)PSA Downregulation (%)
10a-CH3-H35>5025
10b-CH34-F22>5038
10c-CH34-Cl20>5042
10d-CH34-CH328>5031
10e-CH34-OCH318>5046
11a-H4-F45>5015

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a small molecule ligand, such as 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole, into the binding site of a macromolecular target, typically a protein or enzyme. The primary goal is to predict the binding affinity and the specific interactions that stabilize the ligand-target complex.

For this compound, docking simulations would be instrumental in identifying potential biological targets. By screening the compound against libraries of known protein structures, researchers could generate hypotheses about its mechanism of action. For instance, studies on similar pyrazole (B372694) derivatives have used docking to evaluate their potential as inhibitors for targets like receptor tyrosine kinases, protein kinases, and the androgen receptor.

A typical molecular docking workflow for this compound would involve:

Preparation of the 3D structure of this compound.

Selection and preparation of a set of potential protein targets.

Execution of docking algorithms to place the ligand into the active site of each target in various conformations.

Scoring and ranking the resulting poses based on binding energy calculations to identify the most likely binding modes and strongest potential interactions.

The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrazole core, the fluorophenyl group, or the methyl group and the amino acid residues of the target protein.

Docking Simulation ParametersDescription
Ligand This compound
Potential Target Classes Kinases, Nuclear Receptors, Enzymes
Software Examples AutoDock, Glide, GOLD
Key Outputs Binding Affinity (kcal/mol), Inhibition Constant (Ki), Interaction Analysis

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-target complex. MD simulations model the physical movements of atoms and molecules over time, offering insights into the conformational stability of the compound and the dynamic nature of its interactions with a biological target.

If a promising target for this compound were identified through docking, an MD simulation of the complex would be performed. This simulation, often running for nanoseconds to microseconds, would reveal:

Stability of the Binding Pose: Whether the docked orientation is stable over time or if the ligand shifts or disassociates.

Conformational Changes: How the protein and ligand adapt to each other's presence.

Role of Water Molecules: The role of solvent molecules in mediating the interaction.

Binding Free Energy: More accurate calculations of binding free energy, such as through MM/PBSA or MM/GBSA methods, which can validate the docking scores.

Studies on related pyrazole derivatives have used MD simulations to confirm the stability of interactions with target proteins like Hsp90α and EGFR tyrosine kinase, providing confidence in the computationally predicted binding mode.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. For this compound, these calculations can determine its fundamental electronic structure, which dictates its reactivity and physical properties.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding where the molecule is likely to interact with other entities.

Spectroscopic Properties: Prediction of IR, Raman, and UV-visible spectra that can be compared with experimental data for structural validation.

For this compound, the electron-withdrawing fluorine atom on the phenyl ring would significantly influence the molecule's electrostatic potential and reactivity.

Quantum Calculation PropertySignificance for this compound
HOMO-LUMO Gap Indicates electronic stability and reactivity.
Molecular Electrostatic Potential Reveals sites prone to electrophilic or nucleophilic attack.
Mulliken Atomic Charges Quantifies the partial charge on each atom.
Dipole Moment Indicates the overall polarity of the molecule.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based methods are foundational to modern drug design and could be applied to discover or optimize derivatives of this compound.

Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target. After identifying a potential target for our compound using methods like docking, SBDD would be used to guide the modification of the pyrazole scaffold to improve its binding affinity and selectivity. For example, if the fluorophenyl group sits (B43327) in a hydrophobic pocket, modifications could be made to enhance this interaction.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are used. These strategies rely on the knowledge of other molecules (ligands) that bind to the target of interest. If a set of active pyrazole derivatives were known, a pharmacophore model could be built. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. The structure of this compound could then be compared to or modified to better fit this pharmacophore.

Theoretical Prediction of Pharmacokinetic Properties (e.g., ADMET prediction)

A crucial aspect of drug development is understanding a compound's pharmacokinetic profile: its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction allows for the early-stage filtering of compounds that are likely to fail due to poor pharmacokinetics.

For this compound, various computational models can predict key ADMET properties based on its structure. These predictions are often based on quantitative structure-property relationship (QSPR) models trained on large datasets of experimental results.

Predicted ADMET PropertyImportance in Drug Discovery
Aqueous Solubility Affects absorption and formulation.
Blood-Brain Barrier Permeability Determines if the compound can enter the central nervous system.
CYP450 Inhibition Predicts potential for drug-drug interactions.
Human Intestinal Absorption (HIA) Estimates oral bioavailability.
Hepatotoxicity Flags potential for liver damage.
Lipinski's Rule of Five A set of rules to evaluate druglikeness.

For example, a study on pyrazole derivatives used Molinspiration and other software to calculate molecular descriptors and analyze them according to Lipinski's rule to identify promising candidates for synthesis.

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound with interesting biological activity, virtual screening could be used to find novel, structurally related compounds with potentially improved properties.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): A library of compounds is docked into the active site of a target protein, and the top-scoring compounds are selected for further testing.

Ligand-Based Virtual Screening (LBVS): A known active ligand (like our pyrazole) is used as a template. The library is then searched for molecules with similar shapes, sizes, or pharmacophoric features.

This methodology was successfully used to discover novel inhibitors of the SARS-CoV-2 papain-like protease (PLpro) starting from a pyrazole-based hit. Similarly, it could expand the chemical space around this compound to identify a new generation of analogs.

Advanced Analytical Methodologies for Compound Research

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC, TLC)

Chromatographic methods are indispensable for isolating and purifying pyrazole (B372694) derivatives from reaction mixtures and for quantifying them in various matrices.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique frequently used for the rapid, qualitative monitoring of reaction progress during the synthesis of pyrazole compounds. semanticscholar.orgrsc.orgwisdomlib.orgnih.gov For pyrazole derivatives, silica (B1680970) gel GF254 plates are commonly employed, allowing for the visualization of spots under UV light (typically at 254 nm and 366 nm). semanticscholar.orgnih.gov This method helps in quickly assessing the conversion of reactants to products and identifying the presence of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the separation, quantification, and purity assessment of pyrazole compounds. Reverse-phase HPLC (RP-HPLC) is particularly common. For instance, a method developed for a (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione derivative used a C18 column with a mobile phase of acetonitrile (B52724) and water (90:10 v/v), achieving a retention time of 7.3 minutes. researchgate.net Similarly, the analysis of 4-methylpyrazole (B1673528) in plasma has been successfully performed using a C18 column with UV detection. nih.gov Such methods are known for their accuracy, precision, and sensitivity, making them suitable for quality control and bioanalytical evaluations. researchgate.net

Table 1: Example HPLC Conditions for Analysis of Related Pyrazole Compounds

ParameterMethod 1: Pyrazolone (B3327878) Derivative researchgate.netMethod 2: 4-Methylpyrazole in Plasma nih.gov
Column Luna 5µ C18 (250 x 4.80 mm)Reversed-phase (details not specified)
Mobile Phase Acetonitrile:Water (90:10)Isocratic, Phosphate Buffer
Flow Rate 0.8 mL/minNot Specified
Detection UV at 237 nmUV Detection
Internal Standard Not Specified3-Methylpyrazole (B28129)
Retention Time 7.3 minNot Specified

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile pyrazole derivatives. It has been effectively used to separate and analyze mixtures of pyrazole isomers. mdpi.comresearchgate.net For bioanalytical purposes, a GC method coupled with a nitrogen-selective detector was established for the quantification of 4-methylpyrazole in plasma and urine, demonstrating high sensitivity and specificity. nih.gov This method involved extraction with ether and chromatography on a Carbowax 20M column, with 3-methylpyrazole used as an internal standard. nih.gov

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are vital for quantifying compounds and studying their photophysical properties, which can be important for developing fluorescent probes or understanding light-sensitive behavior.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used to characterize the electronic transitions in pyrazole derivatives. Studies on related compounds show that pyrazoles typically exhibit characteristic absorption peaks. For example, various bis-pyrazole compounds show two distinct absorption maxima in the ranges of 250–254 nm and 360–380 nm. niscpr.res.in The UV/Visible spectrum for a related compound, 3-methyl-5-phenyl-1H-pyrazole, is also publicly available for reference. nist.gov The specific absorption wavelengths and intensities are dependent on the compound's structure and the solvent used.

Fluorescence Spectroscopy: Many pyrazole derivatives exhibit fluorescence, a property that is highly valuable for developing probes for bioimaging. nih.gov The emission properties are contingent on the molecular structure, including the types of substituents on the pyrazole ring. researchgate.net For instance, certain pyrazole oxadiazole derivatives show emission maxima (λem) between 410 nm and 450 nm with high quantum yields. researchgate.net The fluorescence of pyrazole compounds can be sensitive to environmental factors like solvent polarity and acidity, a phenomenon known as solvatochromism. niscpr.res.inresearchgate.net

Table 2: Photophysical Properties of Related Fluorescent Pyrazole Derivatives

Compound TypeAbsorption Maxima (λabs)Emission Maxima (λem)Quantum Yield (ΦF)Reference
Bis-pyrazole derivative (B1)~254 nm, ~370 nm~323 nmNot Specified niscpr.res.in
Fused pyrazole (Probe 78)325 nm, 372 nm476 nm38% nih.gov
Pyrazole Oxadiazole DerivativesNot Specified410 - 450 nmUp to 69% researchgate.net

Mass Spectrometry-Based Bioanalytical Techniques for In Vitro and Non-Human In Vivo Samples

Mass spectrometry (MS) is a critical tool for the structural elucidation and sensitive quantification of pyrazole derivatives, especially in complex biological samples.

Structural Confirmation: Electrospray ionization mass spectrometry (ESI-MS) is widely used to confirm the molecular weight of newly synthesized pyrazole compounds. nih.govniscpr.res.in High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, which is essential for confirming the elemental composition of a target molecule like 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole. semanticscholar.orgmdpi.commdpi.com

Bioanalytical Quantification: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its superior sensitivity and selectivity. For example, a robust LC-MS/MS method was validated for the direct analysis of Fluindapyr, a complex pyrazole carboxamide, and its metabolites in drinking water with a limit of quantification (LOQ) of 0.1 µg/L. epa.gov Such methods are crucial for pharmacokinetic and metabolism studies in non-human in vivo models. The development of a validated LC-MS/MS method would be a critical step in the preclinical evaluation of this compound.

Microscopic Techniques for Cellular Localization Studies (if applicable)

While no specific microscopic studies on the cellular localization of this compound have been reported, the methodologies applied to analogous compounds indicate a clear path for such investigations.

The anticancer properties of numerous pyrazole derivatives have been evaluated in various cancer cell lines. mdpi.comnih.govnih.gov These in vitro studies often employ techniques that, while not direct imaging, provide information on cellular effects. For example, flow cytometry with Annexin V staining is used to analyze apoptosis and cell cycle arrest, demonstrating that the compounds interact with cellular machinery. nih.gov

For direct visualization, fluorescence microscopy would be the technique of choice, provided the compound is inherently fluorescent or can be tagged with a fluorophore. A review of pyrazole derivatives highlights their growing application as fluorescent probes for bioimaging, including general cell staining. nih.gov If this compound possesses intrinsic fluorescent properties, its uptake and subcellular distribution within cancer cells could be directly visualized, offering insights into its mechanism of action.

Preclinical Pharmacological Investigations in Vitro & Non Human in Vivo Models

In Vitro Efficacy Assessment in Disease Models (e.g., various cell lines)

In the realm of drug discovery, the initial evaluation of a compound's potential therapeutic utility is conducted through in vitro assays. For a compound like 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole, this would involve exposing various cultured cell lines to the substance to determine its biological effects. For instance, studies on related pyrazole (B372694) derivatives have shown activity in cancer cell lines. A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives, for example, were assessed for their ability to inhibit the growth of prostate cancer cell lines, such as LNCaP and PC-3. researchgate.net The primary metric in these studies is often the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.

Another area of investigation for pyrazole-containing compounds has been their potential as kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. For example, a derivative containing a 1-methyl-1H-pyrazol-4-yl moiety has been investigated as a selective inhibitor of Aurora kinase B (AURKB), a key regulator of cell division. nih.gov In such studies, the in vitro efficacy would be measured by the compound's ability to inhibit the kinase's activity and the subsequent effects on cell proliferation and survival in relevant cancer cell lines.

The table below illustrates the type of data that would be generated in such in vitro studies.

Cell LineDisease ModelEfficacy EndpointObserved Activity for Related Derivatives
LNCaPProstate CancerAntiproliferative Activity (IC50)Potent activity observed for some derivatives researchgate.net
PC-3Prostate CancerAntiproliferative Activity (IC50)Activity observed for some derivatives researchgate.net
VariousCancerAurora Kinase B InhibitionA derivative showed efficacy in human cancer-derived cells nih.gov

Proof-of-Concept Studies in Relevant Non-Human Biological Systems

Following promising in vitro results, the investigation of a compound's therapeutic potential moves to non-human in vivo models. These studies are designed to demonstrate that the compound has the desired biological effect in a living organism.

In Vivo Efficacy Models (e.g., animal models of specific diseases focusing on biomarkers)

For a compound with potential anticancer activity, a common in vivo model is the mouse xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound to see if it can inhibit tumor growth. For instance, a quinazoline (B50416) derivative featuring a 1-methyl-1H-pyrazol-4-yl group demonstrated oral activity in a mouse xenograft model. nih.gov The efficacy in such models is typically assessed by measuring tumor volume over time and comparing the treated group to a control group.

Pharmacodynamic Marker Identification in Preclinical Models

Pharmacodynamic (PD) markers are measurable biological indicators that show a drug has had its intended effect on the body. Identifying these markers is a crucial step in preclinical development. For an anticancer agent, a PD marker could be the inhibition of a specific target protein in tumor tissue. For example, in studies of an AKT inhibitor, CCT128930, researchers measured the phosphorylation of a downstream substrate, PRAS40, in tumor xenografts to confirm that the drug was hitting its target in vivo. mdpi.com This type of analysis provides crucial evidence that the compound is active at a molecular level within the organism.

Exploratory Pharmacokinetic Profiling in Non-Human Species

Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). Understanding these properties is critical for determining a compound's potential as a medication.

Absorption, Distribution, Metabolism, Excretion (ADME) in Preclinical Models

Preclinical ADME studies are typically conducted in animal models such as rats or mice. These studies aim to understand how a compound is taken up into the bloodstream (absorption), where it goes in the body (distribution), how it is chemically changed (metabolism), and how it is removed (excretion). For example, a derivative of the target compound was found to be orally bioavailable in rats, which is a desirable property for a potential drug. nih.gov

Future Research Trajectories and Challenges

Emerging Applications of Pyrazole-Based Scaffolds in Medicinal Chemistry

The pyrazole (B372694) scaffold is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. nih.govtandfonline.com This versatility has led to the development of numerous drugs for a wide range of diseases. nih.gov Derivatives of 3-(4-fluorophenyl)-1H-pyrazole are actively being investigated for their potential as androgen receptor antagonists in the treatment of prostate cancer. nih.gov Research has demonstrated that certain derivatives can effectively inhibit the proliferation of prostate cancer cell lines and downregulate the expression of prostate-specific antigen (PSA), a key biomarker for the disease. nih.gov

Beyond oncology, the broader family of pyrazole compounds shows promise in combating infectious diseases. Several aniline-derived pyrazole compounds have been reported as potent antibacterial agents, with selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.com The inherent properties of the pyrazole ring make it a valuable building block for creating new medicines to treat a variety of conditions. nih.gov

Opportunities for Novel Therapeutic Modalities

The unique structure of the 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole core opens avenues for developing novel therapeutic modalities that go beyond traditional mechanisms of action. A significant area of opportunity lies in the development of kinase inhibitors. nih.govtandfonline.com Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a key component in several approved kinase inhibitor drugs. nih.gov

Specifically, derivatives incorporating the 3-(4-fluorophenyl)-1H-pyrazole motif have been designed and synthesized to target specific kinases involved in cancer progression. For instance, research into quinazoline (B50416) derivatives has led to the discovery of a selective Aurora kinase B (AURKB) inhibitor, which showed oral activity in mouse xenograft models. nih.gov AURKB is a crucial regulator of the cell cycle, and its overexpression is common in aggressive human cancers. nih.gov The development of selective, orally bioavailable AURKB inhibitors represents a promising therapeutic strategy. nih.gov This highlights the potential to modify the this compound backbone to create highly targeted therapies.

Development of Advanced and Sustainable Synthetic Methodologies

Recent innovations include the use of novel nanocatalysts for the one-pot, three-component synthesis of aminopyrazole derivatives in eco-friendly water/ethanol (B145695) solvent systems. nih.gov Other advanced methods for constructing the pyrazole ring or for its subsequent functionalization include:

Vilsmeier-Haack cyclization-formylation: This method allows for the synthesis of 4-formylpyrazoles, which are versatile intermediates for creating more complex molecules. mdpi.com

Suzuki–Miyaura cross-coupling reactions: These reactions are powerful tools for creating carbon-carbon bonds, enabling the introduction of aryl groups (like the phenyl in 4-phenyl-1H-pyrazoles) onto the pyrazole core. rsc.org

These methodologies offer more efficient and greener routes to pyrazole derivatives, facilitating the exploration of chemical space and the large-scale production of promising drug candidates. nih.govmdpi.comrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. arxiv.org These computational tools can analyze vast datasets to predict the properties of molecules, identify novel drug candidates, and suggest optimized synthetic routes. arxiv.org

For a scaffold like this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained to predict the biological activity, selectivity, and pharmacokinetic properties of novel derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.

De Novo Design: Generative AI models can design entirely new molecules based on the pyrazole scaffold, tailored to have specific desirable properties for a given biological target.

Rational Design: By analyzing structure-activity relationships, explainable AI techniques can provide insights into why certain structural modifications lead to improved activity, guiding chemists in making more informed design choices. arxiv.org

While these approaches are still evolving, they hold immense potential to accelerate the design-make-test-analyze cycle, making the discovery of new drugs based on the this compound scaffold faster and more efficient.

Addressing Challenges in Specificity, Selectivity, and Resistance Mechanisms

A critical challenge in drug development is achieving high specificity and selectivity for the intended biological target while minimizing off-target effects. mdpi.com For kinase inhibitors, for example, selectivity is crucial to avoid side effects caused by the inhibition of other, structurally related kinases. The design of pyrazole derivatives must therefore carefully consider the subtle structural features that govern binding affinity and selectivity. nih.gov

Another significant hurdle is the emergence of drug resistance. nih.gov In cancer therapy, tumor cells can develop mutations in the target protein that prevent the drug from binding effectively. For instance, resistance mechanisms to the pyrazole-containing drug crizotinib (B193316) have been well-characterized. Understanding these resistance mechanisms at a molecular level is essential for designing next-generation inhibitors that can overcome them. Future research on this compound derivatives will need to proactively address these challenges through advanced structural biology, computational modeling, and innovative medicinal chemistry strategies.

Prospects for Translational Research (Conceptual Framework)

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. For this compound, the path from the lab to the clinic involves a structured, multi-stage process. The conceptual framework for its translational prospects includes:

Lead Identification and Optimization: Synthesis of a diverse library of derivatives and screening them for activity against specific biological targets (e.g., androgen receptor, specific kinases). nih.gov

Preclinical In Vitro Evaluation: Testing the most potent compounds in various cell-based assays to determine their efficacy, selectivity, and mechanism of action. This includes testing against cancer cell lines to establish antiproliferative activity. nih.gov

Preclinical In Vivo Studies: Evaluating the lead candidates in animal models (e.g., mouse xenograft models) to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profiles. nih.gov The development of orally active compounds is a key goal in this phase. nih.gov

Investigational New Drug (IND)-Enabling Studies: Conducting formal toxicology and safety pharmacology studies to meet regulatory requirements for initiating human clinical trials.

The successful progression of derivatives of this compound through this pipeline, as demonstrated by compounds that show efficacy in animal models, provides a strong foundation for their potential translation into novel human therapeutics. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(4-fluorophenyl)-4-methyl-1H-pyrazole and its derivatives?

The synthesis typically involves cyclocondensation or multicomponent reactions. For example, pyrazole derivatives are often synthesized via cyclocondensation of β-ketoesters with hydrazines or hydrazides under acidic or basic conditions. Ethyl acetoacetate and phenylhydrazine have been used to form pyrazole cores, followed by fluorophenyl substitution via Suzuki coupling or direct functionalization . Click chemistry with copper catalysts (e.g., copper sulfate and sodium ascorbate) is also employed to introduce triazole or other heterocyclic substituents .

Q. How is the structural characterization of this compound performed?

Structural elucidation combines spectroscopic and crystallographic methods:

  • Spectroscopy : FT-IR confirms functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for pyrazole rings). NMR (¹H and ¹³C) identifies substituent positions, such as fluorophenyl protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-F bond ~1.35 Å) and dihedral angles between the pyrazole and fluorophenyl rings, critical for understanding steric effects .

Q. What purification techniques are optimal for isolating pyrazole derivatives?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating pure products . Recrystallization from ethanol or methanol is used for crystalline derivatives, with purity verified via HPLC or melting point analysis .

Advanced Research Questions

Q. How do substituent variations on the pyrazole core influence biological activity?

Substituents at positions 1, 3, and 4 modulate interactions with biological targets. For example:

  • Fluorophenyl groups enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted compounds .
  • Methyl groups at position 4 reduce steric hindrance, facilitating binding to enzymes like COX-2 or kinases . Comparative studies using triazole-pyrazole hybrids (e.g., 4-(4-methoxyphenyl)-1H-triazolyl derivatives) show enhanced antimicrobial activity, with MIC values ≤ 8 µg/mL against S. aureus .

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict:

  • HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity .
  • Electrostatic potential maps : Fluorine atoms create electron-deficient regions, directing nucleophilic attacks to the pyrazole ring . These models align with experimental UV-Vis spectra (λmax ~270 nm) and XRD-derived bond lengths .

Q. How can contradictory data in reaction yields be resolved during pyrazole synthesis?

Discrepancies often arise from:

  • Catalyst efficiency : Copper(I) catalysts in click chemistry may degrade under aerobic conditions, reducing yields from 80% to <50% .
  • Solvent polarity : THF/water mixtures improve triazole formation vs. DMF, which promotes side reactions . Optimization via Design of Experiments (DoE) or high-throughput screening is recommended .

Q. What strategies address regioselectivity challenges in pyrazole functionalization?

Regioselectivity is controlled by:

  • Directing groups : Acetyl or carboxylate groups at position 4 favor electrophilic substitution at position 5 .
  • Microwave/ultrasound-assisted synthesis : Enhances regioselectivity for 1,3-dipolar cycloadditions, reducing reaction times from hours to minutes .

Methodological Recommendations

  • Synthetic protocols : Use anhydrous conditions for hydrazine reactions to avoid hydrolysis .
  • Analytical validation : Cross-validate XRD data with DFT-optimized geometries to confirm stereoelectronic effects .
  • Biological assays : Pair MIC tests with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.